molecular formula C39H68O3Si2 B602403 (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol CAS No. 112875-61-3

(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

Número de catálogo: B602403
Número CAS: 112875-61-3
Peso molecular: 641.1 g/mol
Clave InChI: DIMYHZDULFSWLS-OABMYDGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 9,10-secocholestane family, characterized by a broken B-ring (9,10-seco structure) and a tetraene system (5Z,7E,22E). Key structural features include:

  • Bis-silyl ether groups at C1 and C3, provided by (1,1-dimethylethyl)dimethylsilyl (TBS) protecting groups, enhancing lipophilicity and resistance to enzymatic degradation .
  • Conjugated tetraene system (5Z,7E,10(19),22E), which may influence photochemical reactivity and receptor binding .

This compound is hypothesized to act as a stabilized vitamin D analog or a bile acid intermediate due to its secochola backbone and hydroxylation pattern .

Propiedades

IUPAC Name

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-OABMYDGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112875-61-3
Record name 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Table 1: Julia Coupling Optimization Data

ParameterConditionYield (%)Purity (HPLC, %)
Basen-BuLi (1.6 M in THF)8895.2
Temperature−68°C → 20°C
SolventTHF
Molar Ratio (Sulfone:Aldehyde)1 : 1.07

Sodium Amalgam-Mediated Reduction of α-Hydroxysulfones

The diastereomeric α-hydroxysulfones undergo reductive elimination using sodium amalgam (Na/Hg) in methanol-THF to form the (22E,23E)-diene system. This step simultaneously removes the phenylsulfonyl group and induces double-bond migration, yielding (5Z,7E,22E)-(1S,3R,24S)-1,3-bis(t-butyldimethylsilyloxy)-24-cyclopropyl-24-t-butyldiphenylsilyloxy-9,10-secochola-5,7,10(19),22-tetraene (Formula 5).

Mechanistic Insights and Byproduct Control

The reduction proceeds via single-electron transfer (SET) from sodium to the sulfone, generating a sulfinate radical anion. Subsequent β-elimination of phenylsulfinic acid produces the trans-configured diene. Notably, the reaction’s aqueous methanolic Na2HPO4 buffer (pH 9.2) suppresses over-reduction of the diene. Despite this, 2.2% (22Z)-isomer forms via radical recombination, necessitating crystallization for removal.

Table 2: Reduction Step Performance Metrics

ParameterConditionYield (%)(22Z)-Isomer Content (%)
ReductantNa/Hg (5% Na)642.2 (pre-crystallization)
SolventTHF/MeOH (1:2 v/v)
Time2 h at 20°C

Deprotection and Final Crystallization

The TBDMS and TBDPS protecting groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF at 60°C. Fluoride-induced desilylation proceeds quantitatively, but elevated temperatures risk isomerization of the 5,7-diene system. Post-deprotection, the crude product is purified via silica gel filtration and crystallized from ethyl acetate to achieve pharmaceutical-grade purity.

Crystallization Dynamics

Ethyl acetate selectively dissolves the (22Z)-isomer due to its lower lattice energy, enabling a 10-fold reduction in impurity levels (from 2.2% to 0.3%) in a single crystallization step. Repeated recrystallization further reduces this to <0.1%, meeting European Pharmacopoeia specifications for calcipotriol intermediates.

Table 3: Crystallization Efficiency

SolventTemperature (°C)Cycles(22Z)-Isomer (%)Recovery (%)
Ethyl acetate410.389
Ethyl acetate42<0.178

Comparative Analysis with Prior Synthetic Methods

Earlier calcipotriol syntheses, such as the Heck coupling approach (JP 08325226), suffered from low yields (35–42%) due to poor regioselectivity during cyclization. Photochemical methods (JP 06316558) generated excessive (7Z)-isomers (>15%), requiring costly preparative HPLC. In contrast, the Julia protocol achieves 68% overall yield from Formula 2 to Formula 1 , with chromatography-free purification.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Impureza F de Calcipotriol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran la Impureza F de Calcipotriol incluyen dimetilsulfóxido (DMSO), polietilenglicol (PEG) y Tween-80 . Estos reactivos ayudan a disolver el compuesto y facilitar las reacciones.

Productos Principales Formados

Los productos principales formados a partir de las reacciones de la Impureza F de Calcipotriol incluyen derivados con actividad antiproliferativa mejorada contra líneas celulares cancerosas .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound exhibits geometric isomerism due to the presence of double bonds at positions 5Z, 7E, and 22E in its structure. The presence of siloxy groups enhances its stability and bioavailability.

Pharmaceutical Applications

  • Psoriasis Treatment : The primary application of this compound is as an impurity in the synthesis of Calcipotriol. Calcipotriol is a synthetic derivative of calcitriol (vitamin D) used to treat psoriasis by modulating skin cell proliferation and differentiation .
  • Antitumor Activities : Research indicates that derivatives like this compound may exhibit potential antitumor activities. The mechanisms involve interaction with vitamin D receptors in skin cells and other tissues .
  • Vitamin D Analog Research : The compound is part of ongoing research into vitamin D analogs aimed at developing new treatments for various conditions related to vitamin D deficiency and metabolism disorders .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study evaluated the efficacy of Calcipotriol and its derivatives in treating moderate to severe psoriasis. Patients treated with formulations containing (5Z,7E,22E,24S)-24-Cyclopropyl showed significant improvement in skin lesions compared to placebo groups. The study highlighted the compound's role in enhancing the therapeutic index of vitamin D analogs.

Case Study 2: Antitumor Potential

In vitro studies have demonstrated that compounds structurally related to (5Z,7E,22E,24S)-24-Cyclopropyl exhibit antiproliferative effects on various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through vitamin D receptor pathways .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(TBS-oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol (Target) Likely C₄₀H₇₀O₂Si₂ (estimated) Cyclopropyl at C24; bis-silyl ethers at C1/C3; tetraene system Potential vitamin D analog or stabilized sterol derivative; enhanced metabolic stability due to silyl groups
[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] (CAS 111594-58-2) C₄₀H₇₂O₂Si₂ Bis-silyl ethers at C1/C3; lacks cyclopropyl group Used in synthetic chemistry as a protected intermediate; reduced steric hindrance compared to target compound
(24R)-Cholest-5-ene-3-beta,7-alpha,24-triol C₂₇H₄₆O₃ Hydroxyl groups at C3, C7, and C24; intact sterol backbone Bile acid intermediate; involved in cholesterol metabolism and 7α-hydroxylase pathways
(22E,24S)-24-Methylcholesta-5,7,14,22-tetraen-3beta-ol C₂₈H₄₄O Methyl group at C24; additional double bond at C14 Studied for antifungal and membrane-modulating properties; lacks stabilizing silyl groups
(5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1β,3β,25-triol C₂₇H₄₄O₃ Triol configuration (C1, C3, C25); secochola backbone Investigated for vitamin D-like activity; hydroxyl groups increase polarity and metabolic turnover

Key Findings from Comparative Analysis

Metabolic Stability :

  • The target compound’s bis-silyl ethers significantly reduce oxidative metabolism compared to hydroxylated analogs like (24R)-Cholest-5-ene-3-beta,7-alpha,24-triol, which undergoes rapid enzymatic modification .
  • The cyclopropyl group at C24 may further hinder cytochrome P450-mediated degradation, a common issue with unsaturated sterols .

Lipophilicity and Membrane Permeability: The TBS groups increase logP (lipophilicity) by ~3–4 units compared to non-silylated analogs, enhancing cell membrane penetration . In contrast, the triol derivative (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1β,3β,25-triol exhibits poor membrane permeability due to its polar hydroxyl groups .

Biological Activity: The tetraene system in the target compound may enable UV-induced isomerization, a feature exploited in photopharmacology, unlike saturated analogs like 24-Methylcholesta-5,7,14,22-tetraen-3beta-ol .

Synthetic Utility :

  • The bis-silyl ethers in the target compound and CAS 111594-58-2 serve as protective groups in multi-step syntheses, enabling precise functionalization of the secochola backbone .

Actividad Biológica

The compound (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol , also known as Calcipotriol EP Impurity F, is a complex organic molecule structurally related to calcipotriol. Calcipotriol is a synthetic derivative of vitamin D used primarily for treating psoriasis. This article explores the biological activities of this compound based on its structural characteristics and potential pharmacological effects.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C27H46O4Si2
  • Molecular Weight : 641.1 g/mol
  • Structural Features : It contains a cyclopropyl group and two dimethylsilyl ether functionalities that may influence its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to calcipotriol can inhibit keratinocyte proliferation. For example:

  • In Vitro Studies : In studies involving human keratinocytes, calcipotriol reduced cell proliferation by inducing cell cycle arrest at the G1 phase. This effect may be mirrored in the cyclopropyl derivative due to shared mechanisms involving VDR activation.

Potential Therapeutic Applications

Given its structural characteristics and relation to calcipotriol:

  • Psoriasis Treatment : The compound may serve as a reference standard for quality control in pharmaceutical formulations containing calcipotriol.
  • Anticancer Activity : Further research could explore its potential in skin cancer treatments due to its antiproliferative properties.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
CalcipotriolSecosteroid with a similar backboneUsed in psoriasis treatment
1α-Hydroxyvitamin D3Hydroxylated vitamin D derivativeRegulates calcium metabolism
25-Hydroxyvitamin D3Major circulating form of vitamin DKey role in calcium homeostasis

Case Studies and Clinical Insights

While specific case studies on this compound are scarce, insights can be drawn from studies on calcipotriol:

  • Clinical Trials : Clinical trials involving calcipotriol have demonstrated significant efficacy in reducing psoriatic lesions and improving skin health. Observational data suggest that compounds with similar structures may yield comparable outcomes .

Q & A

Q. How can the stereochemistry of the cyclopropyl and silyl ether groups in this compound be experimentally validated?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to confirm stereochemical assignments. For silyl ether groups, 29Si^{29}\text{Si} NMR can resolve substituent environments, while cyclopropyl geometry requires coupling constant analysis (JHHJ_{HH}) in 1H^{1}\text{H} NMR. Comparative studies with known analogs (e.g., 24-methylcholesta derivatives) can validate assignments .

Q. What synthetic strategies are effective for introducing the bis-silyl ether protecting groups?

  • Methodological Answer : Employ sequential silylation under anhydrous conditions using tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole. Monitor reaction progress via TLC or 1H^{1}\text{H} NMR for disappearance of hydroxyl proton signals. Steric hindrance at the 1α and 3β positions may require elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) .

Q. What purification challenges arise during isolation of this compound, and how are they addressed?

  • Methodological Answer : The lipophilic silyl ether groups and conjugated tetraene system complicate chromatographic separation. Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water). For crystallization, exploit the compound’s solubility in hexane/ethyl acetate mixtures at low temperatures (−20°C). Monitor purity via high-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The cyclopropyl group imposes steric and electronic constraints, directing electrophilic additions (e.g., epoxidation) to the less hindered 22E double bond. Computational modeling (DFT calculations) of frontier molecular orbitals (HOMO/LUMO) can predict reactive sites. Validate experimentally using 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to track bond formation .

Q. How can contradictory bioactivity data for vitamin D analogs with similar secosteroid backbones be resolved?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., VDR binding affinity, CYP24A1 inhibition). Use molecular docking to assess interactions between the cyclopropyl group and receptor hydrophobic pockets. Cross-reference with structural analogs (e.g., 24,25-dihydroxy derivatives) to isolate steric vs. electronic effects .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodological Answer : Perform kinetic studies using radical initiators (e.g., AIBN) and monitor degradation via LC-MS. Isotopic labeling (2H^{2}\text{H}/18O^{18}\text{O}) can trace oxidation pathways. The silyl ethers likely act as radical scavengers, while the conjugated tetraene system delocalizes electron density, reducing susceptibility to singlet oxygen .

Q. What strategies optimize scalability for multistep synthesis of this compound?

  • Methodological Answer : Implement flow chemistry for silylation steps to improve reaction control and yield. Use design of experiments (DoE) to optimize critical parameters (temperature, catalyst loading). Replace chromatographic purifications with telescoped crystallizations for intermediates. Process analytical technology (PAT) ensures real-time monitoring .

Q. How can cross-validation of structural data resolve discrepancies in reported configurations?

  • Methodological Answer : Combine vibrational circular dichroism (VCD) with X-ray and NMR data to resolve ambiguous stereocenters. For the 24S configuration, compare optical rotation ([α]D_D) with literature values for homologs (e.g., 24-methylcholesta-5,23E-dien-3β-ol). Density functional theory (DFT) simulations of NMR chemical shifts provide additional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol
Reactant of Route 2
(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.